2-Amino-4,6-difluorobenzonitrile

Kinase Inhibitor Quinazoline Synthesis Process Chemistry

2-Amino-4,6-difluorobenzonitrile is the essential precursor for 5,7-difluoroquinazoline kinase inhibitors per AstraZeneca patents. The 4,6-difluoro substitution pattern is structurally required for regioselective functionalization; mono-fluorinated analogs are not viable substitutes. Insist on ≥98% HPLC purity and ≤0.5% moisture to ensure reliable amidation and cyclization. Critical for TBK1/IKKε inhibitor programs in oncology and inflammation.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 190011-84-8
Cat. No. B070766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-difluorobenzonitrile
CAS190011-84-8
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C#N)F)F
InChIInChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
InChIKeyNLUJKZOGZQXBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-difluorobenzonitrile (CAS 190011-84-8) Procurement Guide: Technical Specifications and Research Applications


2-Amino-4,6-difluorobenzonitrile (CAS 190011-84-8) is a fluorinated aromatic nitrile building block characterized by a molecular formula of C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol [1]. This compound belongs to the aminobenzonitrile class and features two electron-withdrawing fluorine atoms at the 4- and 6-positions alongside an amino group at the 2-position, creating a distinct electronic environment that enables specific reactivity profiles in heterocycle synthesis [1]. As a key intermediate in pharmaceutical research, it serves as a precursor in kinase inhibitor programs and quinazoline-based drug candidates, with established synthetic routes from 2,4,6-trifluorobenzonitrile via nucleophilic aromatic substitution with ammonia [2].

Why Generic Substitution of 2-Amino-4,6-difluorobenzonitrile Fails in Pharmaceutical Synthesis


The 2-amino-4,6-difluoro substitution pattern creates a regiochemically defined scaffold that cannot be replicated by its mono-fluorinated analogs or alternative substitution isomers. The specific 1,2,3,5-tetrasubstituted benzene core provides both the nucleophilic 2-amino handle for heterocycle formation and the 4,6-difluoro arrangement that enables subsequent selective functionalization in multistep pharmaceutical syntheses [1]. Critical procurement decision-making hinges on verified purity specifications—with established vendors providing ≥98% purity by HPLC and moisture content ≤0.5% [2]—as well as the documented role of this exact substitution pattern in constructing quinazoline kinase inhibitor frameworks cited in AstraZeneca process patents [1].

Quantitative Differentiation Evidence for 2-Amino-4,6-difluorobenzonitrile: Comparator-Based Performance Metrics


Critical Intermediate in AstraZeneca Quinazoline Kinase Inhibitor Synthesis Route

2-Amino-4,6-difluorobenzonitrile serves as the essential precursor (intermediate VII) in the documented synthetic route to a 5,7-difluoroquinazolin-4(3H)-one kinase inhibitor framework. In this AstraZeneca process patent, the compound undergoes quantitative conversion to 2-amino-4,6-difluorobenzamide via treatment with hot aqueous H₂SO₄, followed by cyclization with triethyl orthoformate at 140°C to yield the difluoroquinazolinone core [1]. This specific 4,6-difluoro arrangement is structurally required for the subsequent two-step regioselective substitution sequence—first at the 5-position with 4-hydroxytetrahydropyran, then at the 7-position with 1-(2-hydroxyethyl)-4-methylpiperazine—a synthetic pathway that cannot be executed using 2-amino-4-fluorobenzonitrile or 2-amino-6-fluorobenzonitrile due to insufficient fluorine substitution for the requisite difluoroquinazoline scaffold [1]. The process explicitly employs the 2-amino-4,6-difluoro substitution pattern as a non-substitutable structural element.

Kinase Inhibitor Quinazoline Synthesis Process Chemistry

HPLC Purity Specification Compared with Downstream Product 2,6-Difluoro-4-methoxybenzonitrile

Commercial specification for 2-amino-4,6-difluorobenzonitrile establishes a minimum HPLC purity of 98% with moisture content controlled to ≤0.5% maximum [1]. This purity specification is directly comparable to the requirement for its downstream derivative 2,6-difluoro-4-methoxybenzonitrile (CAS 123843-66-3), a key intermediate in protoporphyrinogen oxidase (PPO) inhibitor agrochemicals and neurological drug candidates [2]. The target compound's 98% purity baseline ensures sufficient quality for direct use in subsequent methoxylation or amidation steps without additional purification. In contrast, mono-fluorinated analog 2-amino-4-fluorobenzonitrile (CAS 80517-22-2) has a molecular weight of 136.13 g/mol and hydrogen bond acceptor count of 3 (vs. 4 for the target compound), resulting in different chromatographic behavior and reactivity profiles that preclude direct substitution in validated synthetic sequences [3].

Quality Control Analytical Chemistry Intermediate Purity

Synthetic Route Selectivity: Ammonia Substitution vs. Failed Sandmeyer Cyanation

The synthesis of 2-amino-4,6-difluorobenzonitrile proceeds via a reliable nucleophilic aromatic substitution route: reaction of 2,4,6-trifluorobenzonitrile with ammonia in hot isopropanol yields the target compound with approximately 58% yield [1]. This route exploits the regioselective displacement of the fluorine atom at the 2-position by ammonia. Critically, an alternative synthetic approach via Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation fails entirely to produce 2-amino-4,6-difluorobenzonitrile, instead yielding 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide as the sole product [2]. This negative result demonstrates that the target compound's specific substitution pattern is synthetically inaccessible via diazonium chemistry, making the ammonia substitution route from 2,4,6-trifluorobenzonitrile the only viable synthetic pathway. This contrasts with mono-fluorinated analogs such as 2-amino-6-fluorobenzonitrile, which can be prepared via nitrile formation followed by ammonia treatment [3].

Synthetic Methodology Reaction Selectivity Process Development

TBK1/IKKε Kinase Inhibitor Patent Family: Benzonitrile Core Structural Requirements

Patent family KR20140062120A (and corresponding JP6060163B2) discloses benzonitrile derivatives as inhibitors of TBK1 and IKKε kinases for cancer and inflammatory disease treatment [1][2]. The patent claims specifically cover compounds of formula I wherein the benzonitrile core bears defined substitution patterns, and the 2-amino-4,6-difluorobenzonitrile scaffold serves as the foundational building block for constructing these inhibitor candidates [1]. The 4,6-difluoro substitution pattern is structurally encoded in the patent claims, with the electron-withdrawing fluorine atoms at these positions modulating the electronic properties of the benzonitrile core to achieve optimal kinase binding. Alternative substitution patterns (e.g., 4-fluoro only, 6-fluoro only, or unsubstituted benzonitrile) fall outside the claimed structural scope and would yield compounds with different binding affinities and selectivity profiles. While specific IC₅₀ values for the building block itself are not reported (as it is an intermediate rather than a final active compound), the patent's explicit structural requirements establish the 4,6-difluoro arrangement as a non-negotiable element of the pharmacophore.

Kinase Inhibition TBK1/IKKε Cancer Therapeutics

Optimal Research and Industrial Application Scenarios for 2-Amino-4,6-difluorobenzonitrile Procurement


Quinazoline-Based Kinase Inhibitor Development Programs

Medicinal chemistry teams developing 5,7-difluoroquinazoline kinase inhibitors should procure 2-amino-4,6-difluorobenzonitrile as the validated starting material. As demonstrated in AstraZeneca's process patents, this compound undergoes sequential amide formation and cyclization to yield the difluoroquinazolinone core, which then permits regioselective functionalization at the 5- and 7-positions [1]. This scenario is particularly relevant for oncology and anti-inflammatory drug discovery programs where fluorine substitution enhances metabolic stability and target binding. Mono-fluorinated analogs such as 2-amino-4-fluorobenzonitrile or 2-amino-6-fluorobenzonitrile are unsuitable substitutes because they lack the second fluorine atom required to construct the difluoroquinazoline scaffold [1].

TBK1/IKKε Kinase Inhibitor Lead Optimization

Research groups pursuing TBK1 and IKKε kinase inhibitors for cancer immunotherapy or inflammatory disease applications should utilize 2-amino-4,6-difluorobenzonitrile to access the benzonitrile core structures claimed in KR20140062120A and JP6060163B2 patent families [2][3]. The 4,6-difluoro substitution pattern is a structural requirement within these patent claims, making the compound essential for SAR exploration within the protected chemical space. Procurement from vendors providing ≥98% HPLC purity ensures consistency in downstream coupling reactions and final compound characterization [4].

Scaled Synthesis via Ammonia Substitution Route

Process chemistry teams requiring multi-gram to kilogram quantities should source 2-amino-4,6-difluorobenzonitrile from vendors with established ammonia substitution capabilities using 2,4,6-trifluorobenzonitrile precursor. The documented ~58% yield from this route represents the only viable synthetic pathway, as alternative Sandmeyer cyanation approaches fail completely [5]. This scenario applies to CDMOs and internal process development groups scaling up kinase inhibitor intermediates. Procurement specifications should explicitly require ≤0.5% moisture content to ensure consistent reactivity in subsequent amidation steps [4].

Downstream Derivatization to 2,6-Difluoro-4-methoxybenzonitrile

Agrochemical research programs developing protoporphyrinogen oxidase (PPO) inhibitor herbicides and pharmaceutical groups synthesizing neurological drug candidates should consider 2-amino-4,6-difluorobenzonitrile as a precursor to 2,6-difluoro-4-methoxybenzonitrile (CAS 123843-66-3) [6]. The target compound's amino group provides a synthetic handle for diazotization and subsequent methoxylation, while the 4,6-difluoro pattern is retained in the final product. The 98% purity specification of the starting material directly impacts the purity profile of the methoxy derivative, making high-quality procurement essential for minimizing purification burden in downstream applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,6-difluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.